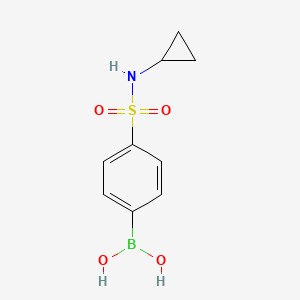

N-Cyclopropyl 4-boronobenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(cyclopropylsulfamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO4S/c12-10(13)7-1-5-9(6-2-7)16(14,15)11-8-3-4-8/h1-2,5-6,8,11-13H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUEGEHDCXRTJPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)NC2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657286 | |

| Record name | [4-(Cyclopropylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871329-67-8 | |

| Record name | [4-(Cyclopropylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Cyclopropyl-4-boronobenzenesulfonamide: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive overview of N-Cyclopropyl-4-boronobenzenesulfonamide, a molecule of interest in contemporary medicinal chemistry. We will delve into its physicochemical properties, provide a detailed, field-tested synthetic protocol, and explore its potential therapeutic applications, grounded in the established bioactivity of its core functional motifs. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work.

Introduction: The Scientific Rationale

N-Cyclopropyl-4-boronobenzenesulfonamide is a bifunctional organic compound featuring a phenylboronic acid moiety and an N-cyclopropylsulfonamide group. The strategic combination of these two pharmacophores suggests a significant potential for this molecule in drug discovery. Phenylboronic acids are renowned for their ability to form reversible covalent bonds with the active site serine residues of various enzymes, making them a potent class of inhibitors, particularly for serine proteases such as β-lactamases.[1][2] The cyclopropyl group, a bioisostere for phenyl rings and other larger groups, is frequently incorporated into drug candidates to enhance metabolic stability, improve potency, and modulate lipophilicity.[3] The sulfonamide linkage is a classic feature of a multitude of successful drugs, contributing to their binding affinity and pharmacokinetic profiles.[4]

This guide will, therefore, treat N-Cyclopropyl-4-boronobenzenesulfonamide not merely as a catalog chemical, but as a platform for the development of novel therapeutics.

Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of N-Cyclopropyl-4-boronobenzenesulfonamide are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | (4-(N-cyclopropylsulfamoyl)phenyl)boronic acid | [5] |

| CAS Number | 871329-67-8 | [6] |

| Molecular Formula | C₉H₁₂BNO₄S | [6] |

| Molecular Weight | 241.07 g/mol | [6] |

| Appearance | Solid (inferred from supplier data) | [7] |

| Storage Temperature | -20°C | [6] |

| SMILES String | OB(C1=CC=C(S(=O)(NC2CC2)=O)C=C1)O | [7] |

| InChI Key | FUEGEHDCXRTJPN-UHFFFAOYSA-N | [7] |

Note: Experimental data such as melting point, pKa, and solubility are not widely published. Researchers are advised to determine these parameters empirically.

Synthesis Protocol: A Step-by-Step Guide

The synthesis of N-Cyclopropyl-4-boronobenzenesulfonamide can be efficiently achieved through a two-step process, beginning with the formation of an N-cyclopropylsulfonamide from a commercially available precursor, followed by a palladium-catalyzed borylation reaction. This approach offers high yields and good functional group tolerance.

Step 1: Synthesis of N-Cyclopropyl-4-bromobenzenesulfonamide

This initial step involves the nucleophilic substitution of the chloride in 4-bromobenzenesulfonyl chloride by cyclopropylamine. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

Materials and Reagents:

-

4-bromobenzenesulfonyl chloride

-

Cyclopropylamine

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Protocol:

-

Dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0°C in an ice bath.

-

Add triethylamine (1.2 eq) to the solution, followed by the dropwise addition of cyclopropylamine (1.1 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The resulting crude product, N-cyclopropyl-4-bromobenzenesulfonamide[8], can be purified by recrystallization or column chromatography if necessary.

Expertise & Experience: The use of a non-nucleophilic base like triethylamine is crucial to prevent competition with cyclopropylamine for the electrophilic sulfonyl chloride. Performing the initial addition at 0°C helps to control the exothermicity of the reaction.

Step 2: Miyaura Borylation to Yield N-Cyclopropyl-4-boronobenzenesulfonamide

The second step employs the well-established Miyaura borylation reaction, a palladium-catalyzed cross-coupling of the aryl bromide with a diboron reagent.[9][10]

Materials and Reagents:

-

N-Cyclopropyl-4-bromobenzenesulfonamide (from Step 1)

-

Bis(pinacolato)diboron (B₂pin₂)

-

Potassium acetate (KOAc)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

-

1,4-Dioxane or Dimethylformamide (DMF), anhydrous

-

Standard Schlenk line or glovebox for inert atmosphere techniques

-

Rotary evaporator

-

Silica gel for column chromatography

Protocol:

-

In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine N-cyclopropyl-4-bromobenzenesulfonamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

Add Pd(dppf)Cl₂ (0.03 eq) to the flask.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80-90°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove palladium residues.

-

Concentrate the filtrate under reduced pressure.

-

The resulting crude pinacol ester can be hydrolyzed to the boronic acid by stirring with an aqueous acid (e.g., 1M HCl) or by purification on silica gel.

-

Purify the final product, N-Cyclopropyl-4-boronobenzenesulfonamide, by column chromatography.

Trustworthiness: The Miyaura borylation is a highly reliable and extensively documented reaction.[11] The use of a pre-catalyst like Pd(dppf)Cl₂ ensures the formation of the active Pd(0) species in situ. The anhydrous conditions and inert atmosphere are critical for preventing the degradation of the catalyst and reagents. The final product's identity and purity should be confirmed by NMR spectroscopy and mass spectrometry.[12][13]

Synthetic Workflow Diagram

Caption: A two-step synthesis of N-Cyclopropyl-4-boronobenzenesulfonamide.

Potential Biological Activity and Therapeutic Applications

While specific biological data for N-Cyclopropyl-4-boronobenzenesulfonamide is not extensively published, the known activities of its constituent moieties provide a strong basis for predicting its therapeutic potential.

Mechanism of Action: Serine Protease Inhibition

Phenylboronic acids are well-documented inhibitors of serine proteases.[1] The boron atom acts as a Lewis acid, accepting a lone pair from the hydroxyl group of the active site serine residue to form a stable, tetrahedral boronate adduct. This mimics the transition state of peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity.[2] A prime example of this is seen in their inhibition of bacterial β-lactamases, enzymes that confer antibiotic resistance.[14]

Caption: Hypothetical mechanism of serine protease inhibition.

Given this established mechanism, N-Cyclopropyl-4-boronobenzenesulfonamide is a promising candidate for development as an inhibitor of bacterial β-lactamases. Co-administration with β-lactam antibiotics could potentially restore their efficacy against resistant bacterial strains.

The Role of the N-Cyclopropylsulfonamide Moiety

The N-cyclopropylsulfonamide portion of the molecule is significant for its potential to fine-tune the pharmacokinetic and pharmacodynamic properties of the compound. The cyclopropyl group can enhance binding to hydrophobic pockets within the target enzyme and improve metabolic stability by blocking sites of oxidation.[3] Sulfonamides are known to engage in hydrogen bonding and other non-covalent interactions that can increase binding affinity and selectivity.[4]

Experimental Workflow: Enzyme Inhibition Assay

To validate the therapeutic potential of N-Cyclopropyl-4-boronobenzenesulfonamide, a standard enzyme inhibition assay is a critical first step. The following workflow outlines a typical procedure for assessing its inhibitory activity against a model serine protease, such as a commercially available β-lactamase.

Caption: Workflow for an enzyme inhibition assay.

Protocol Outline:

-

Preparation: Prepare stock solutions of the target enzyme, a chromogenic substrate (e.g., nitrocefin for β-lactamase), and N-Cyclopropyl-4-boronobenzenesulfonamide in an appropriate buffer.

-

Assay Setup: In a 96-well plate, perform serial dilutions of the inhibitor. Add a fixed concentration of the enzyme to each well and incubate for a defined period to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.

-

Detection: Measure the rate of product formation over time using a plate reader at the appropriate wavelength.

-

Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[2]

Conclusion

N-Cyclopropyl-4-boronobenzenesulfonamide is a molecule with considerable, albeit largely unexplored, potential in medicinal chemistry. Its rational design, combining the well-established inhibitory properties of phenylboronic acids with the favorable pharmacokinetic characteristics of the N-cyclopropylsulfonamide moiety, makes it a compelling candidate for further investigation. The synthetic route outlined in this guide is robust and accessible, and the proposed biological applications are grounded in established scientific principles. It is our hope that this technical guide will serve as a valuable resource for researchers seeking to unlock the full potential of this promising compound.

References

- 1. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A decade advancement of transition metal-catalyzed borylation of aryl halides and sulfonates - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 4-bromo-N-cyclopropylbenzenesulfonamide | C9H10BrNO2S | CID 744748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 11. Miyaura Borylation Reaction [organic-chemistry.org]

- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry | MDPI [mdpi.com]

An In-depth Technical Guide to the Synthesis and Characterization of N-Cyclopropyl-4-boronobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclopropyl-4-boronobenzenesulfonamide is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its unique structure, incorporating both a boronic acid moiety and a cyclopropyl sulfonamide group, renders it a valuable building block for the synthesis of complex molecules, particularly in the context of drug discovery. The boronic acid group serves as a key participant in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds.[1][2] Simultaneously, the cyclopropyl sulfonamide functionality is a recognized pharmacophore present in numerous biologically active compounds.[3] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of N-Cyclopropyl-4-boronobenzenesulfonamide, offering field-proven insights for its effective utilization in research and development.

Introduction: The Strategic Importance of N-Cyclopropyl-4-boronobenzenesulfonamide

The convergence of a boronic acid and a cyclopropyl sulfonamide within a single molecular framework makes N-Cyclopropyl-4-boronobenzenesulfonamide a powerful tool for the construction of diverse chemical libraries. The boronic acid functionality is well-established as a cornerstone of modern organic synthesis, primarily due to its role in the robust and highly versatile Suzuki-Miyaura cross-coupling reaction.[1] This reaction facilitates the formation of biaryl structures, which are prevalent in many pharmaceutical agents.

The sulfonamide group is a critical component in a wide array of approved drugs, exhibiting a broad spectrum of biological activities. The incorporation of a cyclopropyl group, a strained three-membered ring, often imparts unique conformational constraints and metabolic stability to drug candidates. The combination of these features in N-Cyclopropyl-4-boronobenzenesulfonamide makes it a highly sought-after intermediate for the synthesis of novel therapeutic agents.

Synthesis Methodology: A Mechanistic Approach

The synthesis of N-Cyclopropyl-4-boronobenzenesulfonamide can be approached through several synthetic routes. A common and effective strategy involves a two-step process starting from 4-bromobenzenesulfonyl chloride.

Step 1: Synthesis of N-Cyclopropyl-4-bromobenzenesulfonamide

The initial step involves the reaction of 4-bromobenzenesulfonyl chloride with cyclopropylamine. This nucleophilic substitution reaction at the sulfonyl chloride is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

Protocol:

-

Dissolve 4-bromobenzenesulfonyl chloride in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of cyclopropylamine and a base (e.g., triethylamine) in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with dilute acid, water, and brine, then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

-

The solvent is removed under reduced pressure to yield the crude N-Cyclopropyl-4-bromobenzenesulfonamide, which can be further purified by recrystallization or column chromatography.

The rationale for using an aprotic solvent is to avoid any unwanted side reactions with the sulfonyl chloride. The low temperature at the start of the reaction helps to control the exothermicity of the reaction.

Step 2: Conversion to N-Cyclopropyl-4-boronobenzenesulfonamide via Miyaura Borylation

The second step involves the conversion of the aryl bromide to a boronic acid. The Miyaura borylation reaction is a well-established and efficient method for this transformation. This palladium-catalyzed reaction utilizes a boron source, such as bis(pinacolato)diboron (B₂pin₂), and a strong base.

Protocol:

-

Combine N-Cyclopropyl-4-bromobenzenesulfonamide, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a potassium acetate in a suitable solvent like dioxane or dimethylformamide (DMF).

-

De-gas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for several minutes.

-

Heat the reaction mixture at an elevated temperature (typically 80-100 °C) until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed.

-

The resulting pinacol ester is then hydrolyzed to the boronic acid by treatment with an aqueous acid, such as HCl.

-

The final product, N-Cyclopropyl-4-boronobenzenesulfonamide, is then isolated, often as a solid, and can be purified by recrystallization.

The choice of palladium catalyst and ligand is crucial for the efficiency of the borylation reaction. The use of an inert atmosphere is essential to prevent the oxidation of the palladium catalyst.

Synthesis Workflow

Caption: A two-step synthesis of N-Cyclopropyl-4-boronobenzenesulfonamide.

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized N-Cyclopropyl-4-boronobenzenesulfonamide. The following spectroscopic techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides valuable information about the structure. Key expected signals include:

-

Aromatic protons in the 7-8 ppm region, typically exhibiting a characteristic AA'BB' splitting pattern.

-

A multiplet for the methine proton of the cyclopropyl group.

-

Multiplets for the methylene protons of the cyclopropyl group.

-

A broad singlet for the B(OH)₂ protons, which is exchangeable with D₂O.

-

A signal for the NH proton of the sulfonamide.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the boron atom appearing at a characteristic downfield shift. Signals for the cyclopropyl carbons will also be present in the aliphatic region.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. The expected molecular formula is C₉H₁₂BNO₄S with a molecular weight of approximately 241.07 g/mol .[4][5]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule:

-

O-H stretching of the boronic acid (broad band around 3200-3500 cm⁻¹).

-

N-H stretching of the sulfonamide (around 3300 cm⁻¹).

-

Asymmetric and symmetric S=O stretching of the sulfonamide (around 1350 and 1160 cm⁻¹).

-

B-O stretching (around 1300-1400 cm⁻¹).

| Property | Value | Source |

| Molecular Formula | C₉H₁₂BNO₄S | [4][5] |

| Molecular Weight | 241.07 g/mol | [4][5] |

| Appearance | Solid | [5] |

| CAS Number | 871329-67-8 | [4] |

Potential Applications in Drug Discovery and Organic Synthesis

The bifunctional nature of N-Cyclopropyl-4-boronobenzenesulfonamide makes it a valuable precursor in several areas:

-

Suzuki-Miyaura Cross-Coupling Reactions: The primary application is its use as a coupling partner in Suzuki-Miyaura reactions to introduce the N-cyclopropylsulfonamidophenyl moiety into various molecular scaffolds.[6][7] This is a common strategy in the synthesis of kinase inhibitors and other targeted therapies.

-

Fragment-Based Drug Discovery (FBDD): This molecule can serve as a fragment for screening against biological targets. The individual moieties (boronic acid, sulfonamide, cyclopropyl) can be optimized to improve binding affinity and pharmacokinetic properties.

-

Synthesis of Biologically Active Compounds: The cyclopropyl sulfonamide motif is found in a number of compounds with interesting biological activities.[3] This building block provides a direct route to incorporate this pharmacophore.

Logical Relationship of Molecular Features and Applications

Caption: Interplay of functional groups and their applications.

Handling and Storage

N-Cyclopropyl-4-boronobenzenesulfonamide should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is typically stored at -20°C to ensure its stability.[4] For maximum recovery of the product, it is recommended to centrifuge the vial before opening.[4]

Conclusion

N-Cyclopropyl-4-boronobenzenesulfonamide is a strategically important building block in modern organic and medicinal chemistry. Its synthesis, while requiring careful execution of palladium-catalyzed reactions, is achievable through established protocols. The detailed characterization of this compound is crucial for its successful application in the synthesis of novel and complex molecules. This guide provides a foundational understanding for researchers and scientists to effectively synthesize, characterize, and utilize this versatile chemical entity in their research endeavors.

References

-

ResearchGate. Synthesis of sulfonamides via a palladium-catalyzed Suzuki–Miyaura coupling. Available from: [Link]

-

Royal Society of Chemistry. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - Chemical Science. Available from: [Link]

-

Royal Society of Chemistry. Copper(I)-catalyzed sulfonylative Suzuki–Miyaura cross-coupling. Available from: [Link]

-

PubMed Central. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Available from: [Link]

-

ResearchGate. S(VI) in Three-Component Sulfonamide Synthesis: Use of Sulfuric Chloride as Linchpin in Palladium-Catalyzed Suzuki-Miyaura Coupling. Available from: [Link]

-

PubMed. Copper-mediated N-cyclopropylation of azoles, amides, and sulfonamides by cyclopropylboronic acid. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 4-Bromobenzenesulfonamide: A Key Enabler for Pharmaceutical Synthesis. Available from: [Link]

-

ChemBK. N-CYCLOPROPYL 4-BORONOBENZAMIDE. Available from: [Link]

-

PubMed. Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro. Available from: [Link]

Sources

- 1. Copper( i )-catalyzed sulfonylative Suzuki–Miyaura cross-coupling - Chemical Science (RSC Publishing) DOI:10.1039/C6SC05483H [pubs.rsc.org]

- 2. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. usbio.net [usbio.net]

- 5. N-Cyclopropyl 4-boronobenzenesulfonamide | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - Chemical Science (RSC Publishing) [pubs.rsc.org]

N-Cyclopropyl-4-boronobenzenesulfonamide: A Technical Guide to its Mechanism of Action in Suzuki-Miyaura Cross-Coupling Reactions

Introduction

N-Cyclopropyl-4-boronobenzenesulfonamide is a specialized organic reagent that has garnered significant interest within the fields of medicinal chemistry and materials science. Its unique trifunctional structure, incorporating a boronic acid, a sulfonamide linkage, and a cyclopropyl moiety, makes it a highly valuable building block, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This guide provides an in-depth exploration of the core mechanisms governing its reactivity, practical insights for its application, and detailed experimental protocols for researchers, scientists, and drug development professionals. The strategic inclusion of the cyclopropyl group is of particular note, as this strained ring system is known to confer advantageous properties to pharmaceutical candidates, such as enhanced metabolic stability and improved potency.[1][2]

Core Principles: The Suzuki-Miyaura Coupling Reaction

To comprehend the function of N-cyclopropyl-4-boronobenzenesulfonamide, a foundational understanding of the Suzuki-Miyaura reaction is essential. This Nobel Prize-winning reaction has become a cornerstone of modern synthetic chemistry for its ability to form carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate.[3][4] The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5][6]

Mechanism of Action: The Role of N-Cyclopropyl-4-boronobenzenesulfonamide

In the context of the Suzuki-Miyaura reaction, N-cyclopropyl-4-boronobenzenesulfonamide serves as the organoboron coupling partner. Its role is to transfer the N-cyclopropyl-benzenesulfonamide aryl group to the palladium center during the transmetalation step. Let's dissect the catalytic cycle with a focus on this specific reagent when coupled with a generic aryl halide (Ar-X).

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted below.[3][4][7]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

1. Oxidative Addition: The cycle initiates with the oxidative addition of an aryl halide (or triflate) to a palladium(0) complex, which is typically stabilized by phosphine ligands (L).[3][8] This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) species.[3][5] The reactivity of the aryl halide generally follows the order I > Br > Cl.[3]

2. Transmetalation: This is the crucial step where N-cyclopropyl-4-boronobenzenesulfonamide enters the cycle. For transmetalation to occur efficiently, the boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃). The base reacts with the boronic acid to form a more nucleophilic boronate species.[9] This negatively charged boronate then coordinates to the palladium(II) center, facilitating the transfer of the N-cyclopropyl-benzenesulfonamide aryl group to the palladium and displacing the halide.[4]

-

The Role of the Sulfonamide Group: The electron-withdrawing nature of the sulfonamide group can influence the Lewis acidity of the boron atom. This can affect the rate of boronate formation and subsequent transmetalation. The presence of the sulfonamide moiety also introduces a site for potential hydrogen bonding, which can influence the solubility and reactivity of the molecule in the reaction medium.

3. Reductive Elimination: The final step of the cycle is reductive elimination from the palladium(II) complex. In this step, the two organic groups (the aryl group from the original halide and the N-cyclopropyl-benzenesulfonamide aryl group) are coupled to form the final biaryl product.[3][5] This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.[3][5]

Structural Contributions to Reactivity

-

Boronic Acid Moiety: This functional group is the cornerstone of the molecule's participation in the Suzuki-Miyaura reaction, enabling the crucial transmetalation step.

-

Cyclopropyl Group: This small, strained ring is a desirable feature in many drug candidates.[1] Its incorporation via this reagent allows for the late-stage introduction of this valuable motif. However, it's important to note that cyclopropylboronic acid derivatives can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source.[10] Careful control of reaction conditions, particularly the amount of water and the choice of base, is necessary to minimize this side reaction.

-

Sulfonamide Linker: This group provides a stable connection between the reactive boronic acid and the cyclopropyl-containing aromatic ring. The N-H of the sulfonamide can be deprotonated under strongly basic conditions, but it is generally stable under the typical basic conditions of a Suzuki-Miyaura reaction.

Experimental Protocols and Considerations

The following is a generalized protocol for a Suzuki-Miyaura coupling reaction using N-cyclopropyl-4-boronobenzenesulfonamide. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.

Representative Protocol: Synthesis of a Biaryl-N-cyclopropylsulfonamide

Caption: A generalized workflow for Suzuki-Miyaura coupling.

Materials:

| Reagent/Material | Typical Amount (for 0.5 mmol scale) | Purpose |

| Aryl Halide (e.g., 4-Bromoanisole) | 0.5 mmol, 1.0 equiv | Electrophilic coupling partner |

| N-Cyclopropyl-4-boronobenzenesulfonamide | 0.6 mmol, 1.2 equiv | Organoboron coupling partner |

| Palladium(II) Acetate (Pd(OAc)₂) | 0.01 mmol, 2 mol% | Palladium catalyst precursor |

| SPhos (or other phosphine ligand) | 0.02 mmol, 4 mol% | Stabilizes and activates the catalyst |

| Potassium Carbonate (K₂CO₃) | 1.0 mmol, 2.0 equiv | Base to activate the boronic acid |

| 1,4-Dioxane | 2.0 mL | Anhydrous solvent |

| Water | 0.5 mL | Co-solvent, aids in dissolving the base |

Procedure:

-

Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), N-cyclopropyl-4-boronobenzenesulfonamide (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate (2 mol%) and the phosphine ligand (4 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the main reaction flask.

-

Solvent Addition: Add the anhydrous 1,4-dioxane and water via syringe.

-

Degassing: Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by using three freeze-pump-thaw cycles. This is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.[6]

Conclusion

N-Cyclopropyl-4-boronobenzenesulfonamide is a sophisticated and highly effective reagent for the synthesis of complex biaryl structures containing a desirable N-cyclopropylsulfonamide motif. Its mechanism of action is firmly rooted in the principles of the Suzuki-Miyaura catalytic cycle, where it functions as the organoboron partner. A thorough understanding of this mechanism, including the critical roles of the palladium catalyst, base, and the inherent properties of the reagent's functional groups, is paramount for its successful application in research and development. By carefully controlling reaction conditions to favor the desired catalytic pathway and minimize side reactions like protodeboronation, chemists can effectively leverage this powerful tool for the efficient construction of novel molecules with potential applications in pharmaceuticals and advanced materials.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. rose-hulman.edu [rose-hulman.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Yoneda Labs [yonedalabs.com]

- 5. youtube.com [youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of N-Cyclopropyl-4-boronobenzenesulfonamide

This guide provides a comprehensive overview of the analytical methodologies required for the thorough spectroscopic characterization of N-Cyclopropyl-4-boronobenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. Instead, it offers a detailed framework for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and practical expertise.

Introduction

N-Cyclopropyl-4-boronobenzenesulfonamide, with the molecular formula C₉H₁₂BNO₄S and a molecular weight of 241.07 g/mol , is a compound of interest in medicinal chemistry and organic synthesis.[1][2][3] Its structure uniquely combines a sulfonamide linkage, a reactive cyclopropyl group, and a versatile boronic acid moiety. This trifecta of functional groups makes it a valuable building block, particularly in the context of Suzuki-Miyaura cross-coupling reactions and as a potential pharmacophore.[4][5]

Accurate structural elucidation and purity assessment are paramount for any application. Spectroscopic analysis provides the definitive fingerprint of the molecule. This guide will detail the expected spectral features and provide robust, validated protocols for their acquisition.

Molecular Structure and Key Functional Groups

A clear understanding of the molecular architecture is the foundation for interpreting spectroscopic data.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Arylboronic acid or boronate synthesis [organic-chemistry.org]

N-Cyclopropyl-4-boronobenzenesulfonamide: A Versatile Bifunctional Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern organic synthesis and drug discovery, the development of novel molecular building blocks that offer both complexity and versatile reactivity is of paramount importance. N-cyclopropyl-4-boronobenzenesulfonamide emerges as a significant, albeit specialized, reagent, embodying the principles of molecular economy. This technical guide provides an in-depth exploration of this bifunctional molecule, detailing a proposed synthetic pathway, its anticipated reactivity based on its constituent functional groups, and a validated, field-proven protocol for its application in Suzuki-Miyaura cross-coupling reactions. Our focus is on the practical application and mechanistic understanding, providing researchers with the foundational knowledge to effectively utilize this and similar building blocks in their synthetic endeavors.

Introduction: The Strategic Value of Bifunctional Reagents

The strategic advantage of employing bifunctional building blocks like N-cyclopropyl-4-boronobenzenesulfonamide lies in their ability to introduce multiple points of diversity in a single synthetic operation. This molecule uniquely combines a boronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling reactions, with an N-cyclopropyl sulfonamide group. The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, valued for its ability to act as a hydrogen bond donor and acceptor, thereby influencing molecular recognition at biological targets. The N-cyclopropyl substituent can enhance metabolic stability and improve the conformational rigidity of the parent molecule, which are desirable attributes in drug design.

This guide will illuminate the synthetic utility of N-cyclopropyl-4-boronobenzenesulfonamide, presenting it as a key intermediate for the construction of complex molecular architectures.

Proposed Synthesis of N-Cyclopropyl-4-boronobenzenesulfonamide

While not a routinely cataloged commercial compound, N-cyclopropyl-4-boronobenzenesulfonamide can be reliably synthesized through a two-step sequence starting from commercially available 4-bromobenzenesulfonyl chloride. This proposed pathway leverages well-established and high-yielding transformations.

Step 1: Synthesis of 4-Bromo-N-cyclopropylbenzenesulfonamide

The initial step involves the sulfonylation of cyclopropylamine with 4-bromobenzenesulfonyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the hydrogen chloride byproduct.

Experimental Protocol:

-

To a stirred solution of cyclopropylamine (1.2 equivalents) in dichloromethane (DCM, 0.5 M) at 0 °C, add pyridine (1.5 equivalents).

-

Slowly add a solution of 4-bromobenzenesulfonyl chloride (1.0 equivalent) in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with 1 M HCl and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield 4-bromo-N-cyclopropylbenzenesulfonamide.

Step 2: Miyaura Borylation to N-Cyclopropyl-4-boronobenzenesulfonamide

The second step is a palladium-catalyzed Miyaura borylation of the aryl bromide obtained in the previous step. This reaction introduces the boronic acid functionality, typically as a pinacol ester, which is a stable and easily handled derivative.

Experimental Protocol:

-

In a flame-dried Schlenk flask, combine 4-bromo-N-cyclopropylbenzenesulfonamide (1.0 equivalent), bis(pinacolato)diboron (B₂pin₂, 1.1 equivalents), and potassium acetate (KOAc, 3.0 equivalents).

-

Add a palladium catalyst, such as Pd(dppf)Cl₂ (2-3 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane as the solvent.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

-

Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS) or TLC.

-

After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by column chromatography to afford the desired N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide.

-

The pinacol ester can be hydrolyzed to the corresponding boronic acid by treatment with an aqueous acid, if required for subsequent reactions.

Application in Suzuki-Miyaura Cross-Coupling: A Validated Protocol

N-cyclopropyl-4-boronobenzenesulfonamide is an excellent coupling partner in Suzuki-Miyaura reactions, enabling the formation of a C-C bond between the boronic acid-bearing benzene ring and a variety of aryl or heteroaryl halides/triflates.

Core Reaction:

The general transformation involves the coupling of N-cyclopropyl-4-boronobenzenesulfonamide (or its pinacol ester) with an aryl halide in the presence of a palladium catalyst and a base.

Detailed Experimental Protocol: Synthesis of a Biaryl Compound

This protocol describes the synthesis of a model biaryl compound, illustrating the practical application of the title reagent.

-

Reagent Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk tube with N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide (1.0 equivalent), the desired aryl halide (e.g., 4-iodoanisole, 1.2 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).

-

Solvent and Base Addition: Add a degassed solvent mixture, such as toluene/water (4:1), and a suitable base (e.g., aqueous 2 M Na₂CO₃, 3.0 equivalents).

-

Reaction Execution: Seal the Schlenk tube and heat the mixture to 90 °C with vigorous stirring for 4-8 hours.

-

Monitoring and Work-up: Monitor the reaction progress by LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and separate the organic layer.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The crude product can be purified by flash column chromatography or recrystallization to yield the pure biaryl product.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide bond, forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. This step is facilitated by the base.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.

Data Summary

| Compound | Starting Material | Key Reagents | Typical Yield |

| 4-Bromo-N-cyclopropylbenzenesulfonamide | 4-Bromobenzenesulfonyl chloride | Cyclopropylamine, Pyridine | >90% |

| N-Cyclopropyl-4-(pinacolato)benzenesulfonamide | 4-Bromo-N-cyclopropylbenzenesulfonamide | B₂pin₂, Pd(dppf)Cl₂, KOAc | 70-85% |

| Biaryl Product | N-Cyclopropyl-4-(pinacolato)benzenesulfonamide | Aryl halide, Pd(PPh₃)₄, Na₂CO₃ | 65-95% |

Conclusion and Future Outlook

N-Cyclopropyl-4-boronobenzenesulfonamide stands out as a highly valuable and versatile building block for organic synthesis, particularly in the construction of pharmaceutically relevant compounds. Its efficient, modular synthesis and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an attractive tool for medicinal chemists and process development scientists. The ability to introduce a sulfonamide moiety, a cyclopropyl group, and a point for further diversification in a single reagent streamlines synthetic routes and accelerates the discovery of new chemical entities. Future research may explore the development of asymmetric applications of this reagent and its use in other transition-metal-catalyzed transformations.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. [Link]

-

Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. [Link]

N-Cyclopropyl 4-boronobenzenesulfonamide: A Versatile Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. N-Cyclopropyl 4-boronobenzenesulfonamide emerges as a compound of significant interest, embodying a unique convergence of three key pharmacophoric elements: a reactive boronic acid moiety, a bioisosterically significant sulfonamide linker, and a metabolically robust cyclopropyl group. While direct and extensive biological studies on this specific molecule are not yet prevalent in public literature, its chemical architecture strongly suggests a multifaceted potential in medicinal chemistry. This guide provides a comprehensive analysis of this compound, elucidating its potential applications as a versatile scaffold in the synthesis of innovative drug candidates across various therapeutic areas. We will explore its role in established synthetic methodologies, its potential for generating libraries of diverse compounds, and its promise in the design of targeted therapies.

Introduction: The Convergence of Three Privileged Moieties

This compound (C₉H₁₂BNO₄S, M.W. 241.07 g/mol , CAS 871329-67-8) is a synthetic organic compound that, by its very structure, invites exploration in medicinal chemistry.[1][2] Its potential is best understood by dissecting its three primary components:

-

The Arylboronic Acid: Boronic acids are exceptionally valuable in pharmaceutical research, primarily for their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4] This reaction facilitates the formation of carbon-carbon bonds, a fundamental step in the assembly of complex molecular architectures that often form the core of drug candidates.[5] The boronic acid group also has the potential for direct interaction with biological targets, acting as a reversible covalent inhibitor of serine proteases, for example.[3]

-

The Sulfonamide Linker: The sulfonamide group is a well-established pharmacophore present in a wide array of FDA-approved drugs, including antibiotics, diuretics, and anticonvulsants.[6][7] It can act as a hydrogen bond donor and acceptor, enabling strong interactions with protein targets. Furthermore, its chemical stability and synthetic accessibility make it a favored linker in drug design.[8]

-

The N-Cyclopropyl Group: The cyclopropyl moiety is increasingly incorporated into drug candidates to enhance their pharmacological properties.[9] Its rigid, three-dimensional structure can improve binding affinity to target proteins and enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[9] This often leads to improved pharmacokinetic profiles, a critical aspect of drug development.

This unique combination of a versatile reactive handle (boronic acid), a proven pharmacophoric linker (sulfonamide), and a beneficial modulating group (N-cyclopropyl) positions this compound as a promising starting point for the discovery of new chemical entities.

Potential as a Versatile Building Block in Drug Discovery

The primary and most immediate application of this compound in medicinal chemistry is as a versatile building block for the synthesis of more complex molecules. Its utility in this regard is principally derived from the reactivity of the boronic acid group.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the formation of biaryl and related structures.[4][10] this compound can serve as the boronic acid partner in these reactions, enabling its conjugation to a wide variety of aryl or heteroaryl halides. This opens up a vast chemical space for the generation of compound libraries for high-throughput screening.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a clean, dry reaction vessel, combine this compound (1.0 eq.), the desired aryl or heteroaryl halide (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The workflow for utilizing this compound in a Suzuki-Miyaura coupling-based drug discovery program can be visualized as follows:

Caption: Suzuki-Miyaura Coupling Workflow.

Chan-Lam Coupling Reactions

The Chan-Lam coupling provides a valuable method for the formation of carbon-nitrogen or carbon-oxygen bonds.[11] this compound can potentially participate in copper-catalyzed Chan-Lam reactions with amines, amides, or alcohols, further expanding its utility in generating diverse molecular scaffolds. This would allow for the direct attachment of the sulfonamide-containing aryl group to nitrogen or oxygen-containing fragments, which are prevalent in biologically active molecules.

Inferred Therapeutic Applications: A Forward Look

Based on the known biological activities of related compounds containing the N-cyclopropylsulfonamide and arylboronic acid motifs, we can infer several promising therapeutic areas for derivatives of this compound.

Oncology

The field of oncology has seen the successful application of both boronic acid-containing drugs (e.g., Bortezomib, a proteasome inhibitor) and sulfonamide derivatives.[3][12] The N-cyclopropyl moiety is also found in various anticancer agents. Therefore, derivatives synthesized from this compound could be explored as:

-

Kinase Inhibitors: Many kinase inhibitors possess a biaryl structure that can be readily synthesized via Suzuki-Miyaura coupling. The N-cyclopropylsulfonamide portion could be tailored to interact with specific residues in the kinase active site.

-

Enzyme Inhibitors: The boronic acid itself can act as a warhead for serine or threonine-based enzymes. By elaborating the molecular structure through coupling reactions, derivatives with high affinity and selectivity for cancer-relevant enzymes could be developed.

The general signaling pathway targeted by many kinase inhibitors, for which derivatives of our core molecule could be designed, is depicted below:

Caption: Kinase Inhibition Signaling Pathway.

Infectious Diseases

Sulfonamides were among the first antimicrobial agents and continue to be a source of inspiration for the development of new anti-infectives.[6] The unique structural features of this compound derivatives could be leveraged to design novel antibacterial or antiviral agents. For instance, the boronic acid moiety could target bacterial or viral proteases.

Inflammatory and Metabolic Diseases

Recent studies have highlighted the potential of compounds containing cyclopropyl amide and sulfonamide moieties in modulating inflammatory pathways.[8] Derivatives of this compound could be investigated for their activity against targets involved in inflammatory conditions such as rheumatoid arthritis or metabolic disorders like diabetes.

Conclusion and Future Directions

This compound represents a largely untapped but highly promising scaffold for medicinal chemistry. Its unique combination of a reactive boronic acid, a biologically relevant sulfonamide linker, and a property-enhancing cyclopropyl group makes it an ideal candidate for the generation of diverse compound libraries. While direct biological data on this specific molecule is scarce, the well-established roles of its constituent moieties in drug design provide a strong rationale for its exploration. Future research should focus on the synthesis of libraries based on this core structure and their subsequent screening against a wide range of biological targets. Such efforts are likely to uncover novel lead compounds with the potential for development into next-generation therapeutics. The journey of this compound in medicinal chemistry is just beginning, and its potential is as vast as the chemical space it can unlock.

References

Sources

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. usbio.net [usbio.net]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 7. Cyclic Sulfonamides for Drug Design - Enamine [enamine.net]

- 8. N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

A Technical Guide to N-Cyclopropyl-4-boronobenzenesulfonamide: From Foundational Couplings to Novel Heteroatom Bond Formation

Abstract

N-Cyclopropyl-4-boronobenzenesulfonamide is a bifunctional reagent of significant interest in modern synthetic and medicinal chemistry. Possessing both a versatile arylboronic acid for cross-coupling and a cyclopropyl sulfonamide moiety—a common pharmacophore—it serves as a valuable building block for complex molecular architectures.[1][2][3] This guide moves beyond the foundational Suzuki-Miyaura reaction to explore the novel applications of this reagent in copper-catalyzed Chan-Lam couplings for the formation of carbon-heteroatom bonds. We provide a detailed examination of the mechanistic underpinnings, field-proven experimental protocols, and the strategic rationale behind procedural choices, offering researchers a comprehensive playbook for leveraging this reagent's full synthetic potential.

Introduction: The Strategic Value of N-Cyclopropyl-4-boronobenzenesulfonamide

N-Cyclopropyl-4-boronobenzenesulfonamide (CAS 871329-67-8) is a crystalline solid with the molecular formula C₉H₁₂BNO₄S and a molecular weight of 241.07 g/mol .[4][5][6] Its structure is a unique convergence of two highly prized functional groups in drug discovery and development.

-

The Cyclopropyl Sulfonamide Moiety: The cyclopropyl group is a "bioisostere" often used to replace larger or more metabolically labile groups in drug candidates.[3] Its rigid, three-dimensional structure can enhance binding affinity to protein targets, improve metabolic stability, and fine-tune lipophilicity.[1][2] The sulfonamide group is a classic hydrogen bond donor and acceptor, frequently found in a wide array of therapeutic agents.[7]

-

The Arylboronic Acid Handle: Boronic acids are exceptionally versatile synthetic intermediates, most renowned for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.[8][9][10] Their stability, low toxicity, and broad functional group tolerance have made them indispensable tools in organic synthesis.[11][12]

The combination of these two motifs in a single molecule provides a direct route to incorporating the desirable cyclopropyl sulfonamide pharmacophore into diverse molecular scaffolds.

Foundational Reactivity: The Suzuki-Miyaura Cross-Coupling

The most fundamental application of N-Cyclopropyl-4-boronobenzenesulfonamide is its participation in the Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation.[8][9][13] This palladium-catalyzed process couples the arylboronic acid with an aryl or vinyl halide (or triflate), forging a new biaryl or aryl-alkene linkage with high efficiency.[10][14]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[10][15][16] The cycle begins with a catalytically active Pd(0) species, which is often generated in situ from a Pd(II) precatalyst.[17]

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide), forming a new Pd(II) complex.[10][14]

-

Transmetalation: The boronic acid must first be activated by a base (e.g., Na₂CO₃, K₃PO₄) to form a more nucleophilic boronate species.[9] This boronate then transfers its aryl group to the Pd(II) center, displacing the halide and forming a di-organopalladium(II) intermediate.

-

Reductive Elimination: The two organic groups on the palladium complex couple to form the final product with a new C-C bond. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[13][14][15]

Sources

- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. | Semantic Scholar [semanticscholar.org]

- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Cyclopropyl 4-boronobenzenesulfonamide | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 6. usbio.net [usbio.net]

- 7. Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. (PDF) Novel Boronic Acids/Esters for Cross-Coupling [research.amanote.com]

- 12. mdpi.com [mdpi.com]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. fiveable.me [fiveable.me]

- 16. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

- 17. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

An In-Depth Technical Guide to N-Cyclopropyl-4-boronobenzenesulfonamide Derivatives and Analogs: Synthesis, Biological Evaluation, and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of N-Cyclopropyl-4-boronobenzenesulfonamide derivatives and analogs, a class of compounds with significant potential in medicinal chemistry. Drawing from established synthetic methodologies and principles of enzyme inhibition, this document offers field-proven insights into the design, synthesis, and biological evaluation of these promising molecules. We will delve into the causality behind experimental choices, providing self-validating protocols and grounding all claims in authoritative scientific literature.

Introduction: The Therapeutic Potential of Boronic Acid-Containing Sulfonamides

The convergence of two privileged pharmacophores, the sulfonamide and the boronic acid, has given rise to a new frontier in drug discovery. Sulfonamides have a long and storied history in medicine, initially as antimicrobial agents and now encompassing a wide range of biological activities, including anticancer, anti-inflammatory, and antidiabetic properties.[1][2] The boronic acid moiety, once considered potentially toxic, has seen a resurgence in medicinal chemistry following the clinical success of the proteasome inhibitor bortezomib.[3][4] Boronic acids are unique in their ability to form reversible covalent bonds with the hydroxyl groups of serine residues within the active sites of enzymes, making them potent inhibitors of various proteases.[5][6]

The N-cyclopropyl group is a common substituent in medicinal chemistry, often introduced to modulate lipophilicity, metabolic stability, and binding affinity.[7] The combination of these three moieties in the N-Cyclopropyl-4-boronobenzenesulfonamide scaffold presents a compelling starting point for the development of novel therapeutic agents, particularly targeting serine proteases.

Synthesis of the Core Scaffold and its Analogs

The synthesis of N-Cyclopropyl-4-boronobenzenesulfonamide and its derivatives can be approached through a logical and well-established synthetic sequence. The core strategy involves the preparation of a key intermediate, N-cyclopropyl-4-aminobenzenesulfonamide, followed by its conversion to the corresponding boronic acid via a Sandmeyer-type reaction. Subsequent derivatization of the boronic acid moiety, often through Suzuki-Miyaura cross-coupling reactions, allows for the generation of a diverse library of analogs.

Synthesis of the Key Intermediate: N-Cyclopropyl-4-aminobenzenesulfonamide

The synthesis begins with the reaction of a commercially available starting material, 4-acetamidobenzenesulfonyl chloride, with cyclopropylamine. The resulting acetamide-protected sulfonamide is then deprotected under acidic conditions to yield the desired N-cyclopropyl-4-aminobenzenesulfonamide.

Experimental Protocol: Synthesis of N-Cyclopropyl-4-aminobenzenesulfonamide

Step 1: Synthesis of N-acetyl-N-cyclopropyl-4-aminobenzenesulfonamide

-

To a stirred solution of cyclopropylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in dichloromethane (DCM) at 0 °C, add a solution of 4-acetamidobenzenesulfonyl chloride (1.0 equivalent) in DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to afford N-acetyl-N-cyclopropyl-4-aminobenzenesulfonamide.

Step 2: Deprotection to N-Cyclopropyl-4-aminobenzenesulfonamide

-

Dissolve the N-acetyl-N-cyclopropyl-4-aminobenzenesulfonamide from the previous step in a mixture of ethanol and concentrated HCl (e.g., 5:1 v/v).

-

Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of NaHCO₃.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product, N-cyclopropyl-4-aminobenzenesulfonamide, can be purified by recrystallization or flash column chromatography.

Synthesis of the Core Boronic Acid Scaffold

The conversion of the aromatic amine to a boronic acid can be efficiently achieved through a Sandmeyer-type reaction. This involves the diazotization of the amine followed by a borylation reaction.[8][9]

Experimental Protocol: Synthesis of N-Cyclopropyl-4-boronobenzenesulfonamide

-

Dissolve N-cyclopropyl-4-aminobenzenesulfonamide (1.0 equivalent) in a mixture of aqueous HBF₄ and THF at 0 °C.

-

Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

-

In a separate flask, prepare a solution of bis(pinacolato)diboron (1.5 equivalents) and a copper(I) catalyst (e.g., Cu₂O, 0.1 equivalents) in a suitable organic solvent like DMSO.

-

Slowly add the diazonium salt solution to the borylation mixture at room temperature.

-

Stir the reaction at room temperature for 12-16 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

The crude pinacol boronate ester can be purified by column chromatography.

-

To obtain the free boronic acid, the pinacol ester can be hydrolyzed using an aqueous acid solution (e.g., 1 M HCl) or by transesterification with a diol that forms a less stable boronate ester.

Generation of Analogs via Suzuki-Miyaura Cross-Coupling

The pinacol boronate ester of N-cyclopropyl-4-boronobenzenesulfonamide is a versatile intermediate for generating a library of analogs through the Suzuki-Miyaura cross-coupling reaction.[5][10] This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the boronate ester and various aryl or heteroaryl halides.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a reaction vessel, add N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide (1.0 equivalent), the desired aryl or heteroaryl halide (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents).

-

Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

-

Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired analog.

Biological Evaluation: Targeting Serine Proteases

Given the presence of the boronic acid "warhead," a primary biological application for this class of compounds is the inhibition of serine proteases. The Hepatitis C Virus (HCV) NS3/4A protease, a serine protease essential for viral replication, serves as an excellent and well-validated target for proof-of-concept studies.[4][11]

In Vitro HCV NS3/4A Protease Inhibition Assay

A common method to assess the inhibitory potential of compounds against the HCV NS3/4A protease is a fluorescence resonance energy transfer (FRET)-based assay.[3]

Experimental Protocol: HCV NS3/4A Protease FRET Assay

Materials:

-

Recombinant HCV NS3/4A protease

-

FRET-based peptide substrate (e.g., Ac-DE-D(Edans)EE-Abu-ψ-[COO]AS-C(A2pr(Dabcyl))-NH₂)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol)

-

Test compounds dissolved in DMSO

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

In the microplate wells, add the assay buffer.

-

Add a small volume of the test compound solution (or DMSO for control wells) to the appropriate wells.

-

Add the recombinant HCV NS3/4A protease to all wells except for the negative control (no enzyme) wells.

-

Incubate the plate at 30 °C for 15 minutes to allow for compound-enzyme interaction.

-

Initiate the reaction by adding the FRET substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) over time using a fluorescence plate reader.

-

Calculate the initial reaction rates (slopes of the linear portion of the fluorescence vs. time curves).

-

Determine the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Structure-Activity Relationships (SAR)

Systematic modification of the N-Cyclopropyl-4-boronobenzenesulfonamide scaffold can provide valuable insights into the structure-activity relationships governing enzyme inhibition.

Key Structural Regions for Modification and Expected SAR Insights:

| Structural Region | Potential Modifications | Rationale and Expected SAR Insights |

| N-Cyclopropyl Group | Replacement with other small alkyl or cycloalkyl groups (e.g., methyl, ethyl, cyclobutyl). | The cyclopropyl group often provides a good balance of lipophilicity and metabolic stability. Modifications in this position will probe the size and conformational requirements of the binding pocket. |

| Aryl Ring (via Suzuki Coupling) | Introduction of various substituted aryl and heteroaryl groups. | This is the primary point of diversification. The electronic and steric properties of the appended ring will significantly impact binding affinity and selectivity. Electron-donating and electron-withdrawing groups, as well as hydrophobic and hydrophilic substituents, should be explored.[12] |

| Sulfonamide Linker | Limited modifications are typical for this core scaffold, but bioisosteric replacements could be considered in advanced optimization. | The sulfonamide is a key hydrogen bond donor and acceptor and is crucial for interacting with the enzyme backbone. |

| Boronic Acid | This is the key pharmacophore and is generally not modified in the initial stages of discovery. | The boronic acid is essential for the mechanism of inhibition of serine proteases. |

Hypothetical SAR Trends:

Based on general principles of serine protease inhibition by boronic acids, the following trends might be observed:

-

P1 Pocket Interaction: The aryl group introduced via Suzuki coupling will likely interact with the S1 pocket of the protease. The nature of this interaction (hydrophobic, aromatic, hydrogen bonding) will be a major determinant of potency and selectivity.[12]

-

Hydrophobicity: A balance of hydrophobicity will be crucial for cell permeability and overall drug-like properties. Highly lipophilic analogs may exhibit poor solubility and off-target effects.

-

Electronic Effects: The electronic nature of the substituents on the appended aryl ring can influence the acidity of the boronic acid and its interaction with the catalytic serine residue.

Visualization of Key Concepts

Synthetic Workflow

Caption: Synthetic workflow for N-Cyclopropyl-4-boronobenzenesulfonamide and its analogs.

Mechanism of Serine Protease Inhibition

Caption: Reversible covalent inhibition of a serine protease by a boronic acid derivative.

Conclusion and Future Directions

The N-Cyclopropyl-4-boronobenzenesulfonamide scaffold represents a promising starting point for the development of novel enzyme inhibitors, particularly for serine proteases. The synthetic routes outlined in this guide are robust and amenable to the generation of diverse chemical libraries. The provided biological evaluation protocol offers a reliable method for assessing the inhibitory activity of these compounds. Future work in this area should focus on:

-

Expansion of the Analog Library: A comprehensive exploration of the chemical space around the core scaffold through parallel synthesis and Suzuki-Miyaura coupling.

-

Broadening the Biological Screening: Evaluating the synthesized compounds against a panel of serine proteases to determine selectivity profiles.

-

In-depth Mechanistic Studies: Characterizing the mode of inhibition (e.g., reversible vs. irreversible, competitive vs. non-competitive) for the most potent compounds.

-

Optimization of ADME Properties: Iterative design and synthesis to improve the pharmacokinetic and pharmacodynamic properties of lead compounds.

By following the principles and protocols detailed in this guide, researchers and drug development professionals can effectively explore the therapeutic potential of N-Cyclopropyl-4-boronobenzenesulfonamide derivatives and analogs.

References

- Qiu, D., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(3), 677-688.

- Llinàs-Brunet, M., et al. (2004). Structure-activity relationships for the selectivity of hepatitis C virus NS3 protease inhibitors. Biochimica et Biophysica Acta (BBA) - General Subjects, 1672(1), 51-59.

- Ingallinella, P., et al. (2002). Development of Cell-Based Assays for In Vitro Characterization of Hepatitis C Virus NS3/4A Protease Inhibitors. Antimicrobial Agents and Chemotherapy, 46(7), 2166-2173.

- Qiu, D., et al. (2016). Synthesis of Trimethylstannyl Arylboronate Compounds by Sandmeyer-Type Transformations and Their Applications in Chemoselective Cross-Coupling Reactions. The Journal of Organic Chemistry, 81(17), 7794-7803.

- Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.

- Potu, H., et al. (2017). Design and optimization of HCV NS3-4A serine protease assay. Virology Journal, 14(1), 1-10.

- Mekky, A. E.-M., et al. (2019).

- Wang, X., et al. (2016). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 6(80), 76246-76269.

- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635.

- De Francesco, R., & Steinkühler, C. (1999). HCV NS3-4A Serine Protease. Hepatitis C Viruses: Genomes and Molecular Biology.

- Perni, R. B., et al. (2006). Discovery of VX-950, a Potent and Orally Bioavailable Inhibitor of the Hepatitis C Virus NS3-4A Protease.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 135565732, N-Cyclopropyl-4-boronobenzenesulfonamide. Retrieved from [Link]